Diphenylmethane

概述

描述

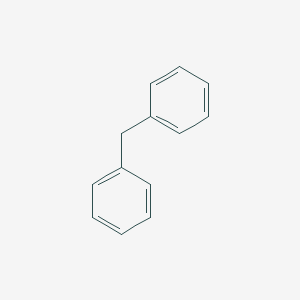

Diphenylmethane (C₆H₅)₂CH₂ is an aromatic hydrocarbon consisting of two phenyl groups attached to a central methane carbon. It serves as a structural motif in pharmaceuticals, polymers, and agrochemicals due to its stability and versatility . Its planar geometry and delocalized π-electrons enable diverse reactivity, including hydrogen bonding and electrophilic substitution . Industrially, this compound derivatives like 4,4′-diphenylmethane diisocyanate (MDI) are critical in synthesizing polyurethanes with enhanced thermal and mechanical properties . Additionally, this compound scaffolds are key pharmacophores in drug discovery, exemplified by dual PPARα/γ agonists and heparanase inhibitors .

准备方法

Suzuki Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction has emerged as a highly efficient method for synthesizing diphenylmethane due to its mild conditions and exceptional selectivity. This palladium-catalyzed process couples phenylboronic acid with benzyl chloride in the presence of a tailored catalytic system.

Reaction Mechanism and Conditions

The reaction proceeds via oxidative addition of benzyl chloride to a palladium(0) complex, followed by transmetallation with phenylboronic acid. Reductive elimination yields this compound and regenerates the palladium catalyst . Key reagents include cesium carbonate (Cs₂CO₃) as a base, tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst, and a bis-pyrazolyl palladium complex as the precatalyst.

The optimized protocol involves heating a mixture of benzyl chloride (1.00 mmol), phenylboronic acid (1.20 mmol), Cs₂CO₃ (1.50 mmol), TBAB (1.5 mmol), and the palladium catalyst (2 mol%) in a DMF-H₂O (9:1 v/v) solvent system at 120°C for 5 hours . Gas chromatography analysis confirms quantitative yields (100%) with no detectable byproducts, underscoring the method’s precision.

Advantages and Limitations

-

Advantages : High atom economy, ambient pressure operation, and compatibility with moisture.

-

Limitations : Requires expensive palladium catalysts and meticulous control of ligand stoichiometry.

Friedel-Crafts Alkylation

The Friedel-Crafts alkylation of benzene with benzyl halides represents a classical route to this compound, leveraging Lewis acid catalysts to activate electrophilic intermediates.

Catalytic System and Reaction Design

Anhydrous ferric chloride (FeCl₃) serves as the catalyst, enabling the reaction at catalytic concentrations (0.5–1.5 mol%) rather than stoichiometric quantities historically required . The process involves heating benzene (10–20 molar excess) with benzyl chloride at 50–150°C under nitrogen for 0.5–12 hours. Post-reaction, the mixture is quenched with sulfuric acid, and the organic layer is distilled under reduced pressure to isolate this compound.

Performance Metrics

-

Byproducts : Minimal oligomerization due to benzene excess suppressing polyalkylation.

Industrial Scalability

A continuous operation variant recycles unreacted benzene and benzyl halide, achieving a steady-state yield of 25% in pilot-scale reactors . This method’s robustness makes it suitable for large-scale production despite moderate efficiency.

Catalytic Synthesis Using Cu-Al-MCM-41

Recent advances in heterogeneous catalysis have introduced Cu-Al-MCM-41 as a high-performance catalyst for this compound synthesis from benzene and benzyl alcohol.

Catalyst Synthesis and Characterization

Cu-Al-MCM-41 is prepared via hydrothermal synthesis, with aluminum isopropoxide impregnation followed by copper loading (5 wt%). Characterization by XRD and NH₃-TPD reveals a mesoporous structure (pore diameter: 3.2 nm) and balanced Lewis/Brønsted acidity, critical for activating both reactants .

Reaction Optimization

At 180°C, a 6-hour reaction with a 10:1 benzene-to-benzyl alcohol ratio achieves an 87.58% yield of this compound . The catalyst’s stability allows five reuse cycles with <5% activity loss.

Solid Acid-Catalyzed Reaction with Formalin

The direct use of formalin (aqueous formaldehyde) with benzene over solid acids offers an environmentally benign alternative to traditional sulfuric acid processes.

Catalyst Screening and Performance

Aciplex-SiO₂ and Nafion-SiO₂ exhibit superior activity due to their strong Brønsted acidity and water tolerance . At 200°C and 30 atm, Aciplex-SiO₂ achieves 88.2% selectivity to this compound with a turnover number (TON) of 38.

Kinetic Analysis

Time-course studies indicate optimal yields at 6 hours, beyond which product decomposition occurs . This method eliminates hazardous waste generation, aligning with green chemistry principles.

Comparative Analysis of Preparation Methods

Table 1 summarizes the key parameters of each synthesis route:

科学研究应用

Catalytic Reactions

Diphenylmethane is utilized in catalytic processes, particularly in the disproportionation of toluene. Research indicates that DPM species can accumulate within zeolite pores and decompose to form valuable products like xylene at elevated temperatures (200°C). This reaction mechanism has been explored for optimizing catalytic efficiency in industrial applications .

Sonolysis and Polymer Formation

DPM has been investigated under sonolysis conditions, leading to the formation of polymers similar to crosslinked polystyrene. The sonolysis process involves the dissociation of DPM molecules within cavitating bubbles, resulting in secondary radical scavenging and polymerization. This application is promising for developing novel materials with specific properties .

Pharmaceutical Applications

Recent studies have highlighted the therapeutic potential of this compound derivatives as dual agonists for peroxisome proliferator-activated receptors (PPARα and PPARγ). These derivatives exhibit anti-proliferative effects and enhance mitochondrial function, suggesting potential applications in treating insulin resistance and related metabolic disorders .

Environmental Applications

DPM has been studied for its role in waste heat recovery and CO2 conversion processes. Experimental studies have shown that gasification of this compound using supercritical CO2 can achieve notable carbon and hydrogen gasification efficiencies, indicating its potential as a sustainable energy source .

Efflux Pump Inhibition

This compound has been identified as an efflux pump inhibitor in drug-resistant Escherichia coli. This property enhances the efficacy of antibiotics like macrolides and fluoroquinolones against resistant strains, making DPM a candidate for developing new antimicrobial therapies .

Use as a Plasticizer

In materials science, this compound is recommended as a plasticizer to improve dyeing properties and serve as a solvent for dyes. Its ability to enhance the performance of disperse dyes makes it valuable in the textile industry .

Case Study 1: Catalytic Disproportionation

A study investigated the accumulation of this compound species within zeolite structures during toluene disproportionation reactions. The findings revealed that high concentrations of methylated DPM species could lead to efficient xylene production at controlled temperatures. This research emphasizes the importance of optimizing reaction conditions for enhanced yield and selectivity.

Case Study 2: Sonopolymer Formation

Research on the sonolysis of this compound demonstrated the formation of solid polymers resembling crosslinked polystyrene through radical processes initiated by ultrasound. The study outlined the mechanisms involved and suggested potential applications in creating new materials with tailored properties.

作用机制

The mechanism of action of diphenylmethane derivatives varies depending on their application. For instance, in medicinal chemistry, some derivatives exhibit antimicrobial properties by disrupting microbial cell walls or inhibiting essential enzymes. Others may exert anti-inflammatory effects by inhibiting inflammatory pathways and enzymes .

相似化合物的比较

Structural Analogues and Physicochemical Properties

Key Compounds :

- Diphenyl Ether (C₆H₅O-C₆H₅) : Shares a similar biphenyl structure but replaces the methylene bridge with an oxygen atom. This substitution reduces hydrophobicity and alters electronic properties, making diphenyl ether less reactive in hydrogen-bonding interactions compared to diphenylmethane .

- Benzophenone (C₆H₅COC₆H₅): Features a ketone group instead of methane. The electron-withdrawing carbonyl group increases polarity and acidity (pKa ~18 in DMSO), contrasting with this compound’s nonpolar character and lower acidity .

- Triphenylmethane (C₆H₅)₃CH : The additional phenyl group enhances resonance stabilization, resulting in greater acidity (gas-phase acidity: triphenylmethane < this compound) due to improved charge delocalization .

- Bisphenol-A (C₆H₅C(CH₃)₂C₆H₅OH): A this compound derivative with hydroxyl and isopropyl groups. The hydroxyl groups enable hydrogen bonding, making bisphenol-A more water-soluble and reactive in polymerization reactions .

Table 1: Physicochemical Comparison

Chemical Reactivity and Degradation

- Acidity : this compound’s acidity (pKa ~31 in DMSO) is lower than triphenylmethane (pKa ~22) due to reduced charge delocalization in its conjugate base .

- Bacterial Degradation: Hydrogenomonas sp. oxidizes this compound more efficiently than benzhydrol or benzophenone, cleaving both aromatic rings via homogentisic acid intermediates .

- Synthetic Utility : this compound derivatives undergo rhodium-catalyzed C–O bond cleavage, enabling synthesis of unsymmetric heteroaryl compounds .

生物活性

Diphenylmethane (DPM) is an organic compound that has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and case studies that highlight its efficacy in various biological contexts.

Overview of this compound

This compound is a colorless liquid with the chemical formula . It occurs naturally in certain plants, such as potatoes and soybeans, and can also be synthesized through various chemical reactions, including the Suzuki coupling reaction. Recent studies have revealed significant biological activities associated with this compound and its derivatives.

Research has identified several mechanisms through which this compound exerts its biological effects:

- PPAR Agonism : this compound derivatives have been shown to act as dual agonists for peroxisome proliferator-activated receptors (PPARα and PPARγ). This agonistic activity is linked to improved insulin sensitivity and anti-proliferative effects in cancer cells, particularly through the inhibition of the Wnt/β-catenin signaling pathway .

- Antibacterial Activity : Some this compound derivatives exhibit antibacterial properties against Gram-positive and Gram-negative bacteria. For instance, a study found that a specific derivative demonstrated broad-spectrum antibacterial activity and could inhibit drug-resistant strains of E. coli by interfering with efflux pumps .

- Thyromimetic Effects : this compound-based compounds have shown potential as thyromimetics, inhibiting transthyretin aggregation, which could be beneficial in treating amyloid-related conditions .

Therapeutic Potential

The therapeutic implications of this compound are vast:

- Metabolic Disorders : The dual agonistic effects on PPARs suggest potential applications in managing metabolic disorders such as obesity and type 2 diabetes. Activation of PPARα has been linked to enhanced mitochondrial function and energy metabolism .

- Cancer Treatment : The anti-proliferative properties of this compound derivatives make them candidates for cancer therapy, especially in colorectal cancer where Wnt signaling plays a crucial role .

- Antibiotic Potentiation : DPM has been identified as a potential efflux pump inhibitor (EPI), enhancing the efficacy of existing antibiotics against resistant bacterial strains. This could address the growing concern over antibiotic resistance in clinical settings .

1. Insulin Resistance and PPAR Agonism

A study demonstrated that specific this compound derivatives significantly improved insulin sensitivity in vitro by activating PPARα and PPARγ. These findings suggest a promising avenue for developing treatments for insulin resistance-related conditions.

2. Respiratory Effects from Isocyanate Exposure

In occupational settings where this compound diisocyanate (MDI) is used, studies reported cases of asthma and respiratory issues among workers exposed to MDI. While these findings highlight potential risks associated with exposure, they also underscore the need for safety measures in industrial applications involving this compound derivatives .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

| Activity | Mechanism | Implications |

|---|---|---|

| PPAR Agonism | Activates PPARα/γ | Potential treatment for metabolic disorders |

| Anti-proliferative Effects | Inhibits Wnt/β-catenin signaling | Cancer therapy, especially colorectal cancer |

| Antibacterial Activity | Inhibits efflux pumps | Enhances efficacy of antibiotics against resistant bacteria |

| Thyromimetic Effects | Inhibits transthyretin aggregation | Potential treatment for amyloidosis |

常见问题

Q. Basic: What experimental methods are used to determine the purity of diphenylmethane in synthetic chemistry?

Methodological Answer:

Purity assessment typically combines chromatographic, spectroscopic, and thermal analysis. High-performance liquid chromatography (HPLC) with UV detection is standard for quantifying impurities . Differential scanning calorimetry (DSC) measures melting point consistency, while gas chromatography-mass spectrometry (GC-MS) identifies volatile byproducts. Nuclear magnetic resonance (NMR) spectroscopy, particularly <sup>1</sup>H and <sup>13</sup>C, resolves structural integrity by detecting unexpected proton environments (e.g., oxidation byproducts) . For trace impurities, coupling HPLC with high-resolution mass spectrometry (HRMS) is recommended .

Q. Advanced: How can researchers resolve contradictions in thermodynamic data (e.g., enthalpy of formation) for this compound across studies?

Methodological Answer:

Discrepancies often arise from calibration errors, sample purity, or methodological limitations. To address this:

- Cross-validate techniques : Compare calorimetric data (e.g., bomb calorimetry) with computational results (DFT or ab initio calculations) .

- Assess purity rigorously : Use multiple orthogonal methods (e.g., HPLC, elemental analysis) to confirm sample integrity before measurements .

- Replicate literature protocols : Reproduce experiments under identical conditions (solvent, temperature, instrumentation) to isolate variables .

- Statistical meta-analysis : Aggregate data from peer-reviewed studies to identify systematic biases or outliers .

Q. Basic: What spectroscopic techniques are employed for structural characterization of this compound derivatives?

Methodological Answer:

- <sup>1</sup>H NMR : Identifies proton environments; aromatic protons in this compound appear as a singlet at ~4.0 ppm (CH2 bridge) and multiplet signals for phenyl groups .

- IR spectroscopy : Detects functional groups; C-H stretching in the CH2 bridge (~2900 cm<sup>-1</sup>) and aromatic C=C vibrations (~1600 cm<sup>-1</sup>) .

- Mass spectrometry : Electron ionization (EI-MS) confirms molecular weight (m/z 168 for [M]<sup>+</sup>) and fragmentation patterns .

- X-ray crystallography : Resolves crystal packing and bond angles for novel derivatives .

Q. Advanced: What computational approaches predict electronic excitation transfer in this compound?

Methodological Answer:

- Time-dependent DFT (TD-DFT) : Models excited-state transitions and charge transfer between phenyl rings .

- Molecular dynamics (MD) simulations : Track energy migration pathways under solvent effects .

- Collaborative validation : Cross-check computational results with experimental UV/Vis spectroscopy and fluorescence quenching data .

Q. Basic: How is this compound utilized as an internal standard in quantitative NMR analysis?

Methodological Answer:

this compound’s inertness and distinct NMR signal make it ideal for:

- Concentration calibration : Integrate its singlet (CH2) against analyte peaks in <sup>1</sup>H NMR .

- Solvent compatibility : Use in non-polar solvents (e.g., CDCl3) to avoid signal overlap .

- Error minimization : Precisely weigh this compound (high purity >99%) and dissolve uniformly to ensure reproducibility .

Q. Advanced: How to design experiments studying this compound degradation under supercritical CO2?

Methodological Answer:

- Reactor setup : Use high-pressure autoclaves with real-time monitoring (e.g., Raman spectroscopy) to track degradation intermediates .

- Variable control : Systematically vary temperature (150–300°C), pressure (7–30 MPa), and residence time to map kinetic pathways .

- Product analysis : Employ GC-MS for volatile products and HPLC for non-volatile residues. Compare with DFT-predicted degradation mechanisms .

Q. Advanced: What methodologies analyze enantioselective reactions involving this compound derivatives?

Methodological Answer:

属性

IUPAC Name |

benzylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12/c1-3-7-12(8-4-1)11-13-9-5-2-6-10-13/h1-10H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZZYITDELCSZES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1041891 | |

| Record name | Diphenylmethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless solid; mp = 26.5 deg C; [Hawley] Liquid; [MSDSonline] Forms needles with a harsh geranium-like odor; [Ullmann] | |

| Record name | Benzene, 1,1'-methylenebis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diphenylmethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2699 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

264.5 °C | |

| Record name | 1,1'-METHYLENEBISBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5141 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

130 °C, 266 °F (130 °C) (CLOSED CUP) | |

| Record name | Diphenylmethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2699 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,1'-METHYLENEBISBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5141 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 14.1 mg/L at 25 °C, In water, 14.5 mg/L, Freely soluble in alcohol, ether, chloroform, hexane, benzene; insoluble in liquid ammonia, >10% in both ethyl ether, ethanol and chloroform. | |

| Record name | 1,1'-METHYLENEBISBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5141 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.3421 at 10 °C/4 °C (solid); 1.0008 at 26 °C/4 °C (liquid) | |

| Record name | 1,1'-METHYLENEBISBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5141 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

5.8 (Air= 1) | |

| Record name | 1,1'-METHYLENEBISBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5141 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00821 [mmHg], Vapor pressure = 1 mm Hg at 76 °C, 10 mm Hg at 122.8 °C, 40 mm Hg at 157.8 °C, 100 mm Hg at 186.3 °C, 400 mm Hg at 237.5 °C, 0.00821 mm Hg at 25 °C | |

| Record name | Diphenylmethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2699 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,1'-METHYLENEBISBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5141 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Orthorhombic needles, Long, colorless needles, Liquid | |

CAS No. |

101-81-5 | |

| Record name | Diphenylmethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101-81-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1'-Methylenebisbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101815 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphenylmethane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4708 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,1'-methylenebis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diphenylmethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diphenylmethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.708 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPHENYLMETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3E387I0BC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,1'-METHYLENEBISBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5141 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

25.4 °C | |

| Record name | 1,1'-METHYLENEBISBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5141 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。